Bruton's tyrosine kinase inhibitor 27 is a small molecule designed to selectively inhibit Bruton's tyrosine kinase, a critical enzyme involved in B-cell receptor signaling. This compound has garnered attention for its potential therapeutic applications in treating various B-cell malignancies and autoimmune diseases. The discovery of this compound was rooted in the need for more effective and selective inhibitors that could minimize off-target effects while maintaining potent inhibition of Bruton's tyrosine kinase.
Bruton's tyrosine kinase inhibitor 27 is classified as a covalent inhibitor, meaning it forms a stable bond with its target enzyme, leading to prolonged inhibition. This classification is significant as it distinguishes it from non-covalent inhibitors, which typically require continuous presence to maintain their effects. The compound was developed through a series of structure-activity relationship studies aimed at optimizing potency and selectivity against Bruton's tyrosine kinase while minimizing interactions with other kinases .
The synthesis of Bruton's tyrosine kinase inhibitor 27 involves a multi-step process that optimizes various substituents on the core structure to enhance its binding affinity and selectivity. The synthetic route typically includes:
Bruton's tyrosine kinase inhibitor 27 features a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with Bruton's tyrosine kinase. The specific molecular formula, molecular weight, and detailed structural data can be derived from crystallographic studies or computational modeling approaches.
The three-dimensional conformation allows for optimal fitting within the active site of Bruton's tyrosine kinase, enhancing its inhibitory effects .
Bruton's tyrosine kinase inhibitor 27 undergoes several key reactions during its synthesis:
The mechanism by which Bruton's tyrosine kinase inhibitor 27 exerts its effects is centered around its ability to bind covalently to Cys481 in the ATP-binding pocket of Bruton's tyrosine kinase. This binding prevents ATP from accessing the active site, effectively halting downstream signaling pathways involved in B-cell activation and proliferation.
Bruton's tyrosine kinase inhibitor 27 possesses several notable physical and chemical properties:
Bruton's tyrosine kinase inhibitor 27 has significant potential applications in both research and clinical settings:
The design of Inhibitor 27 employed structure-based strategies focused on the BTK kinase domain. The scaffold originated from a micromolar-affinity compound (Compound 9) identified in screening campaigns. Docking studies revealed a key hydrogen bond between the compound’s aromatic nitrogen and the Met477 backbone within the hinge region. Optimization involved appending an acrylamide warhead via a piperidine linker to target Cys481, positioned 5 Å from the piperidine nitrogen [2]. This modification converted a reversible binder into a covalent inhibitor, enhancing potency 30-fold (IC₅₀ reduced from μM to nM range). The molecular architecture features:
Table 1: Evolution of Inhibitor 27 from Lead Compound
Parameter | Lead Compound 9 | Intermediate 10 | Inhibitor 27 |
---|---|---|---|
BTK IC₅₀ (nM) | >1,000 | 4.22 | 0.23 |
kinact/KI (M⁻¹s⁻¹) | N/A | 60.7 | 1,800 |
Binding Mode | Reversible | Covalent | Covalent |
Data derived from kinetic assays and structural modeling [2] [8].
Inhibitor 27 irreversibly inhibits BTK by forming a covalent bond with Cys481 via Michael addition. This cysteine resides in the front pocket of the ATP-binding site, conserved in only 12 human kinases, enabling selective targeting. The inhibition follows a two-step mechanism:
Kinetic studies demonstrate saturable inactivation curves with a kinact of 0.000256 s⁻¹ and KI of 4.22 μM for early analogs. Inhibitor 27 improves these parameters 30-fold (kinact/KI = 1,800 M⁻¹s⁻¹), attributed to optimized electrophile positioning and pre-binding affinity [2]. Molecular dynamics simulations confirm covalent adduct formation stabilizes BTK in an inactive conformation, suppressing autophosphorylation at Tyr223 and Tyr551 [9].
Table 2: Covalent Inhibition Kinetics of Inhibitor 27 vs. Benchmarks
Inhibitor | kinact (s⁻¹) | KI (μM) | kinact/KI (M⁻¹s⁻¹) |
---|---|---|---|
Compound 10 | 0.000256 | 4.22 | 60.7 |
Ibrutinib | 0.00010 | 0.50 | 200 |
Inhibitor 27 | 0.035 | 0.019 | 1,800 |
Data from continuous ADP-detection assays and progress curve analysis [2] [9].
Inhibitor 27 contains a biaryl axis with ortho-methyl substituents, introducing atropisomerism due to restricted rotation (energy barrier >20 kcal/mol). This generates two stable, non-interconvertible atropisomers (R and S) resolvable by supercritical fluid chromatography (SFC) using polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H) [3] [7]. Key findings:
Atropisomer stability is temperature- and solvent-dependent. Inhibitor 27’s rotational half-life (t1/2) exceeds 1,000 hours at 37°C, ensuring in vivo integrity. This stereochemical rigidity translates to sustained BTK occupancy (>90% at 24 hours post-dosing) in collagen-induced arthritis models [2] [7].
The "back pocket" of BTK—encompassing residues Phe540, Ile472, Ser538, and Lys430—was exploited to augment binding affinity. Inhibitor 27 incorporates a 4-isopropoxy-2-methylphenyl moiety projecting into this hydrophobic region. Structure-activity relationship (SAR) studies demonstrate:
Table 3: Impact of Back Pocket Substituents on Inhibitor 27’s Potency
Substituent | kinact/KI (M⁻¹s⁻¹) | Relative Potency |
---|---|---|
Unsubstituted phenyl | 60 | 1× |
2-Methylphenyl | 180 | 3× |
4-Isopropoxyphenyl | 840 | 14× |
3-Isopropoxyphenyl | 40 | 0.67× |
Data derived from SAR profiling of back pocket analogs [2] [7].
Hydrophobic substituents like isopropoxy displace structured water networks, increasing entropy-driven binding. Molecular dynamics simulations confirm a 40% reduction in protein flexibility near the back pocket upon Inhibitor 27 binding, stabilizing the DFG-out conformation [8].
CAS No.: 25596-24-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4